(4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(m-tolyl)methanone
Description
Properties
IUPAC Name |
[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-(3-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-13-4-2-5-15(12-13)19(23)22-9-7-14(8-10-22)17-20-21-18(25-17)16-6-3-11-24-16/h2-6,11-12,14H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEPQGPAPJZZTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCC(CC2)C3=NN=C(O3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(m-tolyl)methanone exhibits significant biological activity, particularly in the realms of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a furan ring and an oxadiazole moiety, which are known to enhance biological activity. The synthesis typically involves multi-step reactions that include the formation of the oxadiazole ring through cyclization reactions. The structural formula can be represented as follows:
Antimicrobial Properties
Numerous studies have highlighted the antimicrobial efficacy of oxadiazole derivatives, including our compound of interest. For example:
- Antibacterial Activity : The compound has shown moderate to high activity against various Gram-positive and Gram-negative bacteria. In particular, derivatives containing the oxadiazole ring have been reported to inhibit bacterial growth effectively. A study indicated that compounds similar to our target exhibited Minimum Inhibitory Concentration (MIC) values ranging from 25 to 100 μg/mL against pathogens like E. coli and S. aureus .
- Antifungal Activity : The compound also demonstrates antifungal properties, showing effectiveness against species such as Candida spp. and Aspergillus spp. In vitro assays have reported varying degrees of inhibition, with some derivatives achieving MIC values comparable to established antifungal agents .
Anticancer Activity
Research into the anticancer potential of oxadiazole derivatives has gained momentum. The compound has been evaluated for its ability to induce apoptosis in cancer cell lines:
- Mechanism of Action : The proposed mechanism involves interaction with specific enzymes and receptors that play crucial roles in cancer cell proliferation. Docking studies suggest that the compound binds effectively to target proteins involved in cell cycle regulation .
- Case Studies : In vivo studies have demonstrated that related compounds exhibit significant tumor growth inhibition in animal models. For instance, a derivative with a similar structure was shown to reduce tumor size by over 50% in xenograft models .
Comparative Analysis
To understand the uniqueness of this compound, we can compare it with similar oxadiazole-containing compounds:
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| Compound A | Structure A | Moderate (MIC 50 μg/mL) | Significant reduction in tumor size |
| Compound B | Structure B | High (MIC 25 μg/mL) | Moderate activity |
| This compound | Target Compound | Moderate to High | Promising results in apoptosis induction |
Scientific Research Applications
Antimicrobial Properties
Recent studies have demonstrated that compounds bearing the oxadiazole moiety exhibit significant antimicrobial activity. For instance, derivatives similar to (4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(m-tolyl)methanone have shown effectiveness against various bacterial strains. In particular, compounds synthesized from furan derivatives were screened for their antibacterial properties against pathogens such as Mycobacterium smegmatis and Staphylococcus aureus, showing promising results .
Anticancer Activity
The compound's potential as an anticancer agent has been explored in vitro. Studies have indicated that oxadiazole derivatives can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival. This suggests a potential role for this compound in cancer therapy .
CNS Disorders
There is emerging evidence that compounds featuring piperidine and oxadiazole structures may have neuroprotective effects. They could potentially be developed for treating central nervous system disorders such as Alzheimer's disease and other forms of cognitive impairment due to their ability to cross the blood-brain barrier and interact with neurotransmitter systems .
Case Study 1: Antimicrobial Activity Assessment
A study conducted on a series of synthesized oxadiazole derivatives indicated that certain compounds exhibited broad-spectrum antimicrobial activity. Among them, those structurally related to this compound showed effective inhibition against both Gram-positive and Gram-negative bacteria .
| Compound | Microbial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 6d | S. aureus | 15 |
| 6e | E. coli | 12 |
| 7b | Pseudomonas aeruginosa | 10 |
Case Study 2: Anticancer Efficacy
In vitro studies on cancer cell lines revealed that derivatives similar to this compound induced significant cell death through apoptosis mechanisms. The IC50 values were determined for various cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast) | 8 |
| HeLa (Cervical) | 5 |
| A549 (Lung) | 10 |
Q & A
Q. How are metabolic stability and toxicity profiles assessed preclinically?
- Answer: Conduct in vitro liver microsomal assays (human/rat) to measure t₁/₂ and CYP450 inhibition. Use Ames test for mutagenicity and zebrafish models for acute toxicity (LC₅₀). Predictive ADMET tools (ADMETLab 2.0) prioritize derivatives with favorable profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
